6-Ethenylpyridine-2-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenylpyridine-2-carbaldehyde hydrochloride is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . . This compound is characterized by the presence of an ethenyl group attached to a pyridine ring, along with a carbaldehyde group and a hydrochloride salt.
Preparation Methods
The synthesis of 6-Ethenylpyridine-2-carbaldehyde hydrochloride typically involves the reaction of 6-ethenylpyridine with an appropriate aldehyde under controlled conditions . The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
Chemical Reactions Analysis
6-Ethenylpyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethenylpyridine-2-carbaldehyde hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethenylpyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
6-Ethenylpyridine-2-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
6-Vinylpyridine: Similar structure but lacks the carbaldehyde group.
2-Pyridinecarboxaldehyde: Similar structure but lacks the ethenyl group.
6-Methylpyridine-2-carbaldehyde: Similar structure but has a methyl group instead of an ethenyl group. The uniqueness of this compound lies in its combination of the ethenyl and carbaldehyde groups, which confer specific reactivity and applications.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
6-ethenylpyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c1-2-7-4-3-5-8(6-10)9-7;/h2-6H,1H2;1H |
InChI Key |
NYPNILHHXGHZCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=CC=C1)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.